molecular formula C20H33NO3S2 B12684624 (2-Cyanopropyl)ethyl(2-ethylhexyl)sulphonium benzenesulphonate CAS No. 93962-74-4

(2-Cyanopropyl)ethyl(2-ethylhexyl)sulphonium benzenesulphonate

Cat. No.: B12684624
CAS No.: 93962-74-4
M. Wt: 399.6 g/mol
InChI Key: JUHAAEMBHBXZGX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Cyanopropyl)ethyl(2-ethylhexyl)sulphonium benzenesulphonate is a chemical compound with the molecular formula C20H33NO3S2 and a molecular weight of 399.61 g/mol . This compound is known for its unique structural properties, which include a sulphonium ion and a benzenesulphonate group. It has applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of (2-Cyanopropyl)ethyl(2-ethylhexyl)sulphonium benzenesulphonate involves several steps. The primary synthetic route includes the reaction of 2-cyanopropyl bromide with ethyl(2-ethylhexyl)sulphide in the presence of a base to form the sulphonium ion. This intermediate is then reacted with benzenesulphonic acid to yield the final product. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or toluene .

Chemical Reactions Analysis

(2-Cyanopropyl)ethyl(2-ethylhexyl)sulphonium benzenesulphonate undergoes various chemical reactions, including:

Scientific Research Applications

(2-Cyanopropyl)ethyl(2-ethylhexyl)sulphonium benzenesulphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Cyanopropyl)ethyl(2-ethylhexyl)sulphonium benzenesulphonate involves its interaction with molecular targets such as enzymes and receptors. The sulphonium ion can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition or activation of specific pathways, depending on the context of the reaction .

Comparison with Similar Compounds

(2-Cyanopropyl)ethyl(2-ethylhexyl)sulphonium benzenesulphonate can be compared with other sulphonium compounds such as:

    Trimethylsulphonium iodide: Known for its use in organic synthesis as a methylating agent.

    Dimethylsulphonium methylide: Used in the synthesis of epoxides and other cyclic compounds.

    Ethylsulphonium bromide: Utilized in the preparation of sulphonium ylides and other sulfur-containing intermediates.

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and applications compared to other sulphonium compounds .

Properties

CAS No.

93962-74-4

Molecular Formula

C20H33NO3S2

Molecular Weight

399.6 g/mol

IUPAC Name

benzenesulfonate;2-cyanopropyl-ethyl-(2-ethylhexyl)sulfanium

InChI

InChI=1S/C14H28NS.C6H6O3S/c1-5-8-9-14(6-2)12-16(7-3)11-13(4)10-15;7-10(8,9)6-4-2-1-3-5-6/h13-14H,5-9,11-12H2,1-4H3;1-5H,(H,7,8,9)/q+1;/p-1

InChI Key

JUHAAEMBHBXZGX-UHFFFAOYSA-M

Canonical SMILES

CCCCC(CC)C[S+](CC)CC(C)C#N.C1=CC=C(C=C1)S(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.